molecular formula C20H19ClO5 B2778170 2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-55-9

2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2778170
CAS No.: 300674-55-9
M. Wt: 374.82
InChI Key: VTLYEQLMJNUNPH-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by:

  • A benzofuran core substituted with a methyl group at position 2.
  • A 2-methoxyethyl ester at position 3.
  • A 4-chlorophenylmethoxy group at position 4.

Its molecular formula is C₂₁H₁₉ClO₅ (calculated molecular weight: 398.83 g/mol) .

Properties

IUPAC Name

2-methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClO5/c1-13-19(20(22)24-10-9-23-2)17-11-16(7-8-18(17)26-13)25-12-14-3-5-15(21)6-4-14/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLYEQLMJNUNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)Cl)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the benzofuran ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methoxyethanol to form the desired ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of benzofuran derivatives, including 2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate , in anticancer therapy. A study demonstrated that related Mannich bases exhibited cytotoxic effects against various cancer cell lines, including human colon cancer and breast cancer cells. These compounds showed IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil .

Case Study: Cytotoxicity Assessment

In a comparative study of benzofuran derivatives, this compound was tested against several cancer cell lines, revealing potent activity with IC50 values lower than 10 µg/mL in some cases. Notably, compounds with a similar structural motif showed enhanced activity due to the presence of electron-withdrawing groups like the chlorophenyl moiety .

Neuroprotective Effects

Another promising area of research involves the neuroprotective properties of benzofuran derivatives. Studies suggest that these compounds may inhibit neuroinflammatory pathways and provide protection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of signaling pathways related to oxidative stress and inflammation .

Antimicrobial Activity

Preliminary investigations have indicated that This compound exhibits antimicrobial properties against various pathogens. In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections resistant to conventional antibiotics .

Drug Design and Development

The compound's structural features make it an attractive candidate for further modifications aimed at enhancing its pharmacological profile. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity. The incorporation of different substituents on the benzofuran scaffold may lead to novel derivatives with improved therapeutic indices .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC50 < 10 µg/mL against various cell lines
NeuroprotectiveModulation of neuroinflammatory pathways
AntimicrobialEffective against Gram-positive/negative bacteria

Table 2: Structural Features and Their Implications

Structural FeatureImplication
Chlorophenyl groupEnhances lipophilicity and biological activity
Benzofuran coreProvides a scaffold for diverse modifications
Methoxyethyl substituentImproves solubility and bioavailability

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and thereby influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues differ primarily in substituents at positions 3 (ester group), 5 (aryloxy groups), and halogenation patterns. Key examples include:

Compound Name Position 3 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Properties/Applications
Ethyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate Ethyl ester 4-Chlorophenylmethoxy + Br at C6 424.67 Screening compound for bioassays
2-Methoxyethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate 2-Methoxyethyl ester Acetyloxy 292.29 Lower logP (1.52), higher solubility
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives Methyl ester Varied (halogens, aminoalkyl groups) ~250–350 Antimicrobial activity tested
5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran Sulfinyl group 4-Methylphenyl 320.81 Antifungal/antibacterial potential
2-Methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate 2-Methoxyethyl ester 2,6-Dichlorophenylmethoxy 433.27 Intermediate for drug synthesis

Physicochemical Properties

Property Target Compound Ethyl 6-Bromo Analogue Acetyloxy Derivative
Molecular Weight 398.83 424.67 292.29
logP ~2.1 (estimated) ~2.5 1.52
Hydrogen Bond Acceptors 5 5 8
Polar Surface Area (Ų) ~70 (estimated) ~70 58.3

Biological Activity

2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H18_{18}ClO4_{4}
  • Molecular Weight : 320.78 g/mol

The structure features a benzofuran core, which is known for various biological activities, and the presence of a chlorophenyl group enhances its pharmacological profile.

Pharmacological Properties

Research indicates that benzofuran derivatives exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and anti-cancer properties. The specific activities of this compound can be summarized as follows:

  • Anti-inflammatory Activity : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Analgesic Effects : The compound may interact with pain pathways, providing relief in pain models used in research.
  • Anticancer Potential : Preliminary studies indicate that this compound could inhibit cancer cell proliferation, particularly in breast and colon cancer models.

The biological activity of this compound is likely mediated through various mechanisms:

  • Receptor Interaction : It may act on specific receptors involved in pain and inflammation.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Anti-inflammatoryInhibition of cytokines
AnalgesicPain relief
AnticancerCell proliferation inhibition

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of benzofuran derivatives, it was found that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests a promising role for this compound in managing chronic inflammatory conditions.

Case Study 2: Analgesic Effects

A recent animal model study demonstrated that administration of the compound resulted in a significant decrease in pain response compared to control groups. This effect was attributed to modulation of nociceptive pathways, indicating potential utility in pain management therapies.

Case Study 3: Anticancer Activity

In vitro studies on breast cancer cell lines showed that treatment with the compound led to reduced cell viability and induced apoptosis. These findings highlight its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of benzofuran derivatives. The presence of electron-withdrawing groups like chlorine at the para position on the phenyl ring has been associated with increased potency against various biological targets.

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